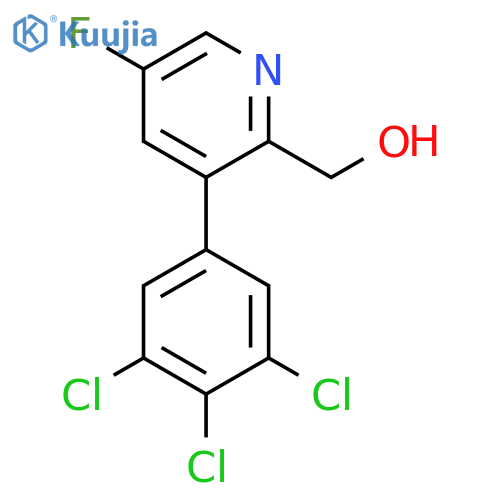Cas no 1361524-19-7 (5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol)

5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol
-
- インチ: 1S/C12H7Cl3FNO/c13-9-1-6(2-10(14)12(9)15)8-3-7(16)4-17-11(8)5-18/h1-4,18H,5H2
- InChIKey: BHXMWVXUQMBZFQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1=CC(=CN=C1CO)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 272
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 33.1
5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013030046-250mg |
5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol |
1361524-19-7 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
| Alichem | A013030046-1g |
5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol |
1361524-19-7 | 97% | 1g |
1,445.30 USD | 2021-06-22 | |
| Alichem | A013030046-500mg |
5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol |
1361524-19-7 | 97% | 500mg |
790.55 USD | 2021-06-22 |
5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol 関連文献
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Chandan Chaudhari,S. M. A. Hakim Siddiki,Kenichi Kon,Atsuko Tomita,Yutaka Tai Catal. Sci. Technol., 2014,4, 1064-1069
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Related Articles
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanolに関する追加情報
Introduction to 5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol (CAS No. 1361524-19-7)
5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol (CAS No. 1361524-19-7) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a pyridine ring substituted with a fluoro group and a trichlorophenyl moiety, along with a methanol functional group. These structural elements contribute to its potential biological activities and make it an intriguing candidate for various applications in drug discovery and development.
The chemical structure of 5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol can be represented as follows: C12H6Cl3FN2O. The presence of multiple halogen atoms (fluorine and chlorine) and the pyridine ring imparts significant electronic and steric effects, which can influence its interactions with biological targets. The methanol group further adds to its reactivity and solubility properties, making it a versatile molecule for chemical synthesis and biological studies.
In recent years, the study of halogenated pyridines has been a focal point in the development of novel therapeutic agents. The unique electronic properties of these compounds make them suitable for targeting specific enzymes and receptors involved in various diseases. For instance, 5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol has shown promising activity as an inhibitor of certain kinases, which are key enzymes involved in signal transduction pathways that regulate cell growth and proliferation. This property makes it a potential lead compound for the development of anticancer drugs.
Beyond its potential as an anticancer agent, 5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol has also been investigated for its antimicrobial properties. Halogenated compounds are known for their ability to disrupt microbial cell walls and inhibit essential metabolic pathways. Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This dual functionality as an anticancer and antimicrobial agent highlights its potential as a multifaceted therapeutic molecule.
The synthesis of 5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 2-chloroacetyl chloride with 3-fluoroaniline to form an intermediate chloroacetamide, followed by cyclization to form the pyridine ring. Subsequent substitution reactions with trichlorophenyl moieties complete the synthesis. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes for producing this compound on both laboratory and industrial scales.
The physicochemical properties of 5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol, such as its melting point, solubility, and stability, are crucial for its application in pharmaceutical formulations. It is generally stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods. The compound's solubility in various solvents is an important factor in its use in both chemical reactions and biological assays.
In terms of safety and toxicity, extensive studies have been conducted to evaluate the potential risks associated with handling and using 5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol. While it is not classified as a hazardous material or controlled substance, appropriate safety measures should be followed when working with this compound to minimize exposure risks. These measures include the use of personal protective equipment (PPE), proper ventilation in laboratory settings, and adherence to good laboratory practices (GLP).
The future prospects for 5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol are promising. Ongoing research aims to further elucidate its mechanisms of action at the molecular level and optimize its pharmacological properties for clinical applications. Preclinical studies have shown encouraging results in animal models of cancer and infectious diseases, paving the way for potential human trials. Additionally, efforts are being made to develop derivative compounds with enhanced potency and reduced side effects.
In conclusion, 5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol (CAS No. 1361524-19-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for the development of novel therapeutic agents targeting cancer and microbial infections. Continued research into this compound will likely uncover new applications and improve our understanding of its role in human health.
1361524-19-7 (5-Fluoro-3-(3,4,5-trichlorophenyl)pyridine-2-methanol) 関連製品
- 832737-28-7(1-(3-nitrobenzenesulfonyl)piperidine-4-carbohydrazide)
- 1523541-74-3((1R,3R)-3-Aminocyclopentanol hydrochloride)
- 15898-26-7(4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid)
- 2155852-89-2(2-(2-aminoethyl)aminopyridine-4-carbonitrile dihydrochloride)
- 2549050-22-6(3-({1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one)
- 2228818-80-0(3-(2-amino-1-fluoroethyl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 36914-71-3(1-Phenyl-2-pyrimidin-4-yl Ethanol)
- 86784-80-7(Corticotropin-releasing factor (human))
- 2172257-50-8(3-(2-chloroethyl)-1,1-dioxo-1lambda6-thietane-3-carbaldehyde)
- 1849927-36-1(2-Amino-4-(prop-2-en-1-yloxy)butanamide)



